molecular formula C10H7BrO4 B060422 5-Bromo-6-hydroxy-7-methoxycoumarin CAS No. 172427-04-2

5-Bromo-6-hydroxy-7-methoxycoumarin

Cat. No.: B060422
CAS No.: 172427-04-2
M. Wt: 271.06 g/mol
InChI Key: FZABKNPGZYCBCP-UHFFFAOYSA-N
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Description

5-Bromo-6-hydroxy-7-methoxycoumarin is a derivative of coumarin, a class of compounds known for their diverse biological and pharmacological properties. Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and they exhibit fascinating fluorescence behavior upon excitation with ultraviolet light

Preparation Methods

The synthesis of 5-Bromo-6-hydroxy-7-methoxycoumarin typically involves the bromination of 6-hydroxy-7-methoxycoumarin. One common method includes the use of bromine in acetic acid as a solvent under controlled temperature conditions . The reaction proceeds with the electrophilic substitution of the bromine atom at the 5-position of the coumarin ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-Bromo-6-hydroxy-7-methoxycoumarin undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

5-Bromo-6-hydroxy-7-methoxycoumarin can be compared with other coumarin derivatives such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Biological Activity

5-Bromo-6-hydroxy-7-methoxycoumarin is a synthetic derivative of coumarin, a class of compounds recognized for their diverse biological activities, including anticancer, antioxidant, and anti-inflammatory properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

This compound exhibits strong fluorescence properties, making it useful in various analytical and biological applications. The compound's mechanism of action primarily involves its interaction with specific molecular targets that mediate cellular processes. Notably, it has been shown to activate caspase-3/7 proteins, leading to apoptosis in cancer cells.

Chemical Reactions

The compound undergoes several chemical reactions:

  • Oxidation : The hydroxyl group can be oxidized to a carbonyl group.
  • Reduction : The bromine atom can be reduced to a hydrogen atom.
  • Substitution : The bromine can be replaced by other nucleophiles like amines or thiols.

Anticancer Activity

Research indicates that this compound possesses significant anticancer properties. Studies have demonstrated its cytotoxic effects on various cancer cell lines, including breast (MCF-7), liver (HepG2), and prostate (DU145) cancers. The following table summarizes the IC50 values observed in different studies:

Cell Line IC50 Value (µM) Study Reference
MCF-732.01 ± 3.2 (24h)
HepG225.47 ± 1.9 (48h)
DU14519.52 ± 4.92 (72h)

These values indicate that the compound is particularly effective against prostate cancer cells, suggesting a potential role in therapeutic applications.

Antioxidant Activity

In addition to its anticancer effects, this compound has been evaluated for its antioxidant properties. Coumarin derivatives are known for their ability to scavenge free radicals and protect cellular membranes from oxidative damage. The compound's structure influences its radical-scavenging activity, with studies showing varying effectiveness based on substituents attached to the coumarin nucleus .

Anti-inflammatory Properties

The anti-inflammatory potential of coumarins, including this compound, has been investigated in various models. The compound has demonstrated the ability to inhibit inflammatory pathways by interacting with enzymes involved in these processes. For instance, it has shown selective inhibition of cyclooxygenase enzymes (COX), which are critical in mediating inflammatory responses .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Cytotoxicity Assessment : A study reported that this compound induced apoptosis in cancer cells through caspase activation and DNA damage, confirming its role as an effective anticancer agent .
  • Antioxidant Activity Evaluation : In vitro assays demonstrated that this compound exhibited significant scavenging activity against DPPH radicals, indicating its potential as an antioxidant .
  • Inflammation Model Studies : Research indicated that the compound effectively reduced nitric oxide production in LPS-stimulated macrophages, supporting its anti-inflammatory capabilities .

Properties

IUPAC Name

5-bromo-6-hydroxy-7-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO4/c1-14-7-4-6-5(9(11)10(7)13)2-3-8(12)15-6/h2-4,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZABKNPGZYCBCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C=CC(=O)OC2=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00169282
Record name 5-Bromo-6-hydroxy-7-methoxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172427-04-2
Record name 5-Bromo-6-hydroxy-7-methoxycoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172427042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Bromo-6-hydroxy-7-methoxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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